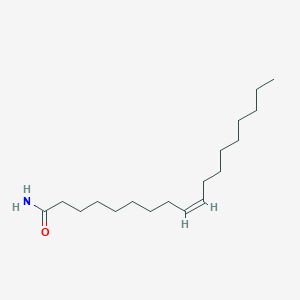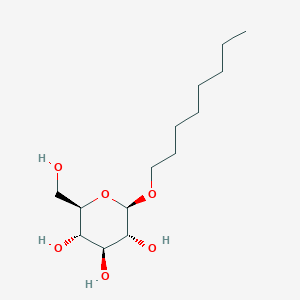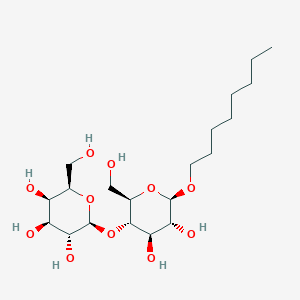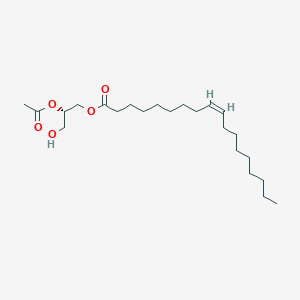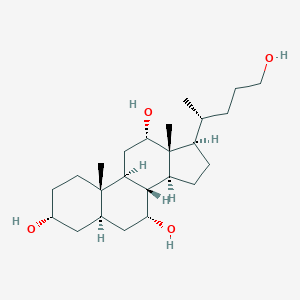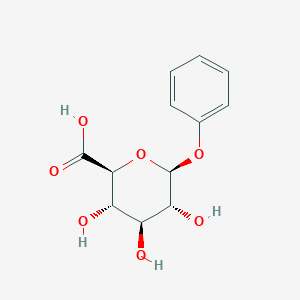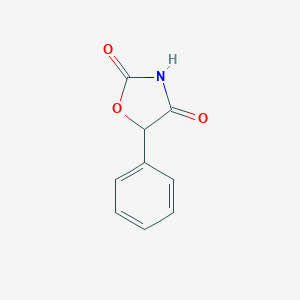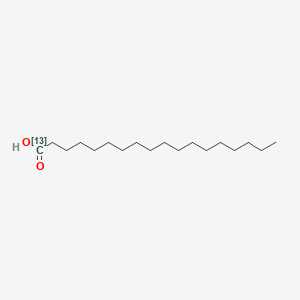
十八烷酸-1-13C
描述
Synthesis Analysis
The synthesis of octadecanoic acid-1-13C and its isotopically labeled variants has been achieved through modifications of previously established procedures. Valicenti et al. (1985) described the synthesis of geometric and positional isomers of octadecenoic acids, which are closely related to octadecanoic acid, by coupling haloalkyl compounds with substituted acetylenes using n-butyl lithium in hexamethylphosphoramide. This method enabled the synthesis of labeled fatty acids with higher yields and simpler reactions than previously possible (Valicenti, Pusch, & Holman, 1985).
Molecular Structure Analysis
The molecular structure of octadecanoic acid has been studied through the formation of complexes, such as the 1:1 complex formed with nicotinamide, which crystalizes to reveal a lamellar structure through hydrogen bonding. This study helps understand the molecular interactions and conformation of octadecanoic acid molecules (Amai et al., 1998).
Chemical Reactions and Properties
Reactions involving octadecanoic acid include its role as a precursor in the synthesis of jasmonic acid, which is a powerful inducer of proteinase inhibitors in plants, suggesting a lipid-based signaling system in response to environmental stressors (Farmer & Ryan, 1992). Moreover, the thermal decomposition of octadecanoate salts has been studied to understand the reactions occurring during pyrolysis, providing insights into its chemical stability and reaction pathways (Rogers, 1984).
Physical Properties Analysis
The thermal conductivity of octadecanoic acid, a key parameter for its application as a phase change material (PCM), has been investigated through molecular dynamics studies. These studies highlight the size effect on its thermal conductivity, which is crucial for designing efficient OA-filled composite PCMs for thermal energy storage (Zou, Qiu, Feng, & Zhang, 2019).
Chemical Properties Analysis
The association behavior of octadecanoic acid in solvents like 1,2-dichloroethane has been explored to understand its aggregation properties, which are vital for applications in various chemical processes and formulation technologies (Yokoyama & Fujie, 1990).
科学研究应用
热能储存: 唐等人(2017)证明了具有1-十八烷醇的分级多孔聚合物复合材料为潜热热能储存提供了高形状稳定性的相变材料 (唐等人,2017).
杀螨活性: 杜等人(2009)发现印楝油中的十八酸-四氢呋喃-3,4-二酯对疥螨幼虫具有杀螨活性 (杜等人,2009).
化学行为: 横山和藤江(1990)指出,1-十八烷酸在1,2-二氯乙烷中从特定浓度开始缔合,表明了其在溶剂中的聚集行为 (横山和藤江,1990).
分子流动性: 岩桥等人(1988)提出,大多数十八烷酸分子从Langmuir-Blodgett薄膜解吸,提供了对表面分子流动性的见解 (岩桥等人,1988).
NMR光谱: 图洛赫(1977)表明,十八烷酸甲酯和异构体氧十八烷酸甲酯的13C NMR光谱提供了脂肪酸链中碳的详细化学位移 (图洛赫,1977).
微生物脂肪酸指标: 亚伯拉罕等人(1998)报道,微生物脂肪酸如十八烷酸可用作底物利用的指标,在甘油上生长时富集13C (亚伯拉罕、黑塞和佩尔兹,1998).
氢键: 天羽等人(1998)发现十八烷酸和烟酰胺的1:1络合物通过氢键形成二聚体,形成层状结构 (天羽等人,1998).
摩擦学性质: 南等人(2005)研究了十八烷醇与十八烷酸的组合,注意到其良好的摩擦学性质,这在润滑中至关重要 (南等人,2005).
安全和危害
作用机制
Target of Action
Stearic acid-1-13C, also known as Octadecanoic acid-1-13C, is a long-chain dietary saturated fatty acid . It is a major component of many animal and vegetable fats and oils . The primary targets of Stearic acid-1-13C are the metabolic enzymes and proteases involved in the metabolism of fatty acids .
Mode of Action
Stearic acid-1-13C interacts with its targets by incorporating into the metabolic processes of the cell. As a stable isotope, it is used as a tracer for quantitation during the drug development process . It is incorporated into drug molecules, affecting their pharmacokinetic and metabolic profiles .
Biochemical Pathways
Stearic acid-1-13C is involved in the amino acids and short-chain fatty acid metabolism pathways . It is metabolized in the body, and its carbon atoms are incorporated into various biochemical pathways. This leads to the production of 13C-labeled metabolites, which can be detected and quantified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Stearic acid-1-13C are similar to those of the non-labeled compound. It is absorbed in the digestive tract, distributed throughout the body, metabolized in the liver and other tissues, and excreted in the urine and feces . The presence of the 13C label allows for the tracking and quantification of the compound’s pharmacokinetics .
Action Environment
The action, efficacy, and stability of Stearic acid-1-13C can be influenced by various environmental factors. These include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the individual’s metabolism
属性
IUPAC Name |
(113C)octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-CPZJZEHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583512 | |
| Record name | (1-~13~C)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearic acid-1-13C | |
CAS RN |
85541-42-0 | |
| Record name | (1-~13~C)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85541-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

